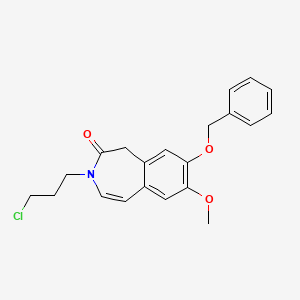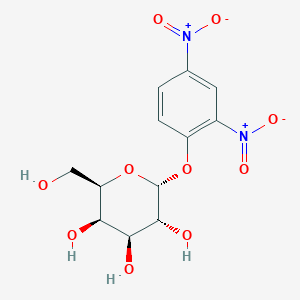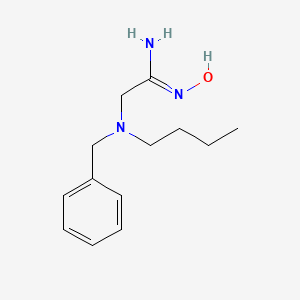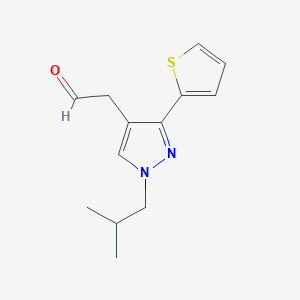![molecular formula C13H16N2S2 B13427402 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties. The presence of the thiophene ring adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the pyrazole ring. Industrial production methods may employ eco-friendly methodologies, heterogeneous catalytic systems, and microwave-assisted reactions to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like acetone, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other enzymes critical for cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can be compared with other pyrazole derivatives such as:
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole: Similar in structure but with different substituents, leading to variations in biological activity.
Pyrazoline derivatives: These compounds have a similar core structure but differ in their saturation level and substituents, affecting their pharmacological properties.
Indazole derivatives: These compounds share the pyrazole ring but include additional nitrogen atoms, resulting in distinct chemical and biological behaviors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and bioactivity profiles.
Propiedades
Fórmula molecular |
C13H16N2S2 |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-propan-2-yl-3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C13H16N2S2/c1-9(2)15-12-4-6-17-8-11(12)13(14-15)10-3-5-16-7-10/h3,5,7,9H,4,6,8H2,1-2H3 |
Clave InChI |
UOJHDOURPWZSNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(CSCC2)C(=N1)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B13427409.png)
